1-[2-(Thiophen-2-yl)cyclopropanecarbonyl]piperazine
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Overview
Description
Preparation Methods
The synthesis of 1-[2-(Thiophen-2-yl)cyclopropanecarbonyl]piperazine typically involves the reaction of thiophene derivatives with cyclopropanecarbonyl chloride and piperazine. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-[2-(Thiophen-2-yl)cyclopropanecarbonyl]piperazine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides, while reduction can produce thiols .
Scientific Research Applications
1-[2-(Thiophen-2-yl)cyclopropanecarbonyl]piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(Thiophen-2-yl)cyclopropanecarbonyl]piperazine involves its interaction with specific molecular targets. The thiophene ring is known to interact with various enzymes and receptors, potentially inhibiting their activity . The piperazine moiety can enhance the compound’s binding affinity to these targets, leading to its biological effects . The exact pathways involved are still under investigation, but preliminary studies suggest its role in modulating oxidative stress and cellular signaling .
Comparison with Similar Compounds
1-[2-(Thiophen-2-yl)cyclopropanecarbonyl]piperazine can be compared with other thiophene-containing compounds, such as:
Thiophene-2-carboxylic acid: Similar in structure but lacks the piperazine moiety, making it less versatile in biological applications.
Thiophene-2-carboxamide: Another related compound with different functional groups, leading to varied chemical reactivity and biological activity.
The uniqueness of this compound lies in its combination of the thiophene ring and piperazine moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
piperazin-1-yl-(2-thiophen-2-ylcyclopropyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c15-12(14-5-3-13-4-6-14)10-8-9(10)11-2-1-7-16-11/h1-2,7,9-10,13H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLPEQPVIBGQNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2CC2C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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